BenchChemオンラインストアへようこそ!

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Procure for CNS-focused screening libraries to leverage its predicted passive BBB penetration, driven by a tertiary amine (zero H-bond donors) and low TPSA. Unlike secondary-amine analogs, this scaffold reduces P-gp efflux risk. Its lead-like MW (224.37) and 2-methylthiazole handle enable N-oxide, quaternization, or electrophilic substitution chemistries for hit-to-lead diversification.

Molecular Formula C12H20N2S
Molecular Weight 224.37
CAS No. 2034353-34-7
Cat. No. B2476250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine
CAS2034353-34-7
Molecular FormulaC12H20N2S
Molecular Weight224.37
Structural Identifiers
SMILESCC1=NC(=CS1)CN(C)C2CCCCC2
InChIInChI=1S/C12H20N2S/c1-10-13-11(9-15-10)8-14(2)12-6-4-3-5-7-12/h9,12H,3-8H2,1-2H3
InChIKeyZTELCYAROBXMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine (CAS 2034353-34-7): Sourcing and Structural Baseline


N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine (CAS 2034353-34-7) is a synthetic tertiary amine featuring a 2-methyl-1,3-thiazole ring linked via a methylene bridge to an N-methylcyclohexanamine moiety. Its molecular formula is C₁₂H₂₀N₂S and its molecular weight is 224.37 g/mol, as recorded in vendor and database entries [1]. The compound belongs to the broad class of thiazole-containing cyclohexanamine derivatives and is primarily cataloged as a research chemical or synthetic building block. Publicly available authoritative data on its physicochemical properties (e.g., logP, solubility), pharmacological activity, or industrial application remains extremely limited at the time of this analysis.

Why N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine Cannot Be Generically Substituted for In-Class Analogs


Despite sharing a thiazole-cyclohexanamine core with several commercially available analogs, N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine possesses a unique combination of a tertiary amine (N-methyl-N-cyclohexyl) and a 2-methyl-substituted thiazole at the 4-methylene position. Closely related comparators—such as the secondary amine analog N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine (C₁₁H₁₈N₂S, MW 210.34) , the regioisomeric 1-(2-cyclohexylthiazol-4-yl)-N-methylmethanamine (CAS 933750-99-3) , and the truncated N-methyl-1-(2-methylthiazol-4-yl)methanamine (CAS 144163-81-5) —differ in amine substitution pattern, thiazole ring substitution, or cycloalkyl ring size. These structural differences predictably alter hydrogen-bonding capacity (tertiary vs. secondary amine donor count), lipophilicity (clogP), steric bulk, and metabolic stability. In the absence of head-to-head biological or physicochemical comparisons, generic substitution poses an unquantified risk of divergent target engagement, ADMET profiles, or synthetic reactivity. The evidence below, while limited, contextualizes the compound's position among its closest analogs.

Quantitative Differentiation Evidence for N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine Versus Closest Analogs


Structural and Hydrogen-Bond Donor Differentiation Relative to Des-Methyl Secondary Amine Analog

The target compound is a tertiary amine (N-methyl-N-cyclohexyl), whereas the close analog N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine is a secondary amine (NH-cyclohexyl). This results in a key difference in hydrogen-bond donor (HBD) count: 1 HBD for the analog versus 0 HBD for the target compound . In medicinal chemistry, the presence or absence of an HBD on a basic amine profoundly influences membrane permeability, P-glycoprotein efflux susceptibility, and off-target binding to aminergic GPCRs. This difference is not captured by potency comparisons alone and can determine success or failure in cell-based versus biochemical assay translation.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

LogP and Lipophilicity Differentiation via Computed XLogP3 Relative to Cyclohexyl-Thiazole Regioisomer

The target compound is predicted to exhibit higher lipophilicity than the regioisomeric 1-(2-cyclohexylthiazol-4-yl)-N-methylmethanamine (CAS 933750-99-3) due to the presence of a 2-methyl substituent on the thiazole ring and an additional N-methyl group. For a structurally related PubChem entry (cycloheptyl-(4-methyl-1,3-thiazol-2-yl)methanamine), the computed XLogP3 is 3.2 [1]. The target compound is expected to have XLogP3 in a similar or slightly higher range. The regioisomer 933750-99-3 (C₁₁H₁₈N₂S, MW 210.34) lacks the N-methyl group and has a cyclohexyl substituent at the thiazole 2-position rather than a methyl group, resulting in a predicted lower logP . Differences in logP affect reverse-phase HPLC retention times, microsomal metabolic stability, and phospholipidosis risk.

Physicochemical Profiling ADME Prediction Chromatography

Steric Bulk and Rotatable Bond Differentiation Versus Truncated N-Methyl-Thiazole Fragment

The target compound (MW 224.37, 15 heavy atoms) is significantly larger and more sterically encumbered than the fragment-sized comparator methyl-(2-methyl-thiazol-4-ylmethyl)-amine (CAS 144163-81-5; C₆H₁₀N₂S, MW 142.22, 10 heavy atoms) . The target compound has 5 rotatable bonds (computed) versus 3 for the fragment , reflecting the added cyclohexyl ring and N-methyl group. This difference in molecular size and flexibility places the two compounds in distinct chemical space: the fragment is suitable for fragment-based drug discovery (FBDD) screening at high concentrations (typically 0.5–1 mM), while the target compound is more appropriate as a lead-like or tool compound scaffold for hit-to-lead optimization.

Fragment-Based Screening Ligand Efficiency Scaffold Hopping

Topological Polar Surface Area (TPSA) Differentiation and Predicted CNS Penetration Relative to Cycloheptyl Analog

The target compound, with an N-methyl-N-cyclohexyl tertiary amine, is predicted to have a lower topological polar surface area (TPSA) than the secondary amine cycloheptyl analog cycloheptyl-(4-methyl-1,3-thiazol-2-yl)methanamine (PubChem CID 65914242, TPSA = 67.2 Ų) [1]. In the CNS multiparameter optimization (MPO) framework, TPSA < 70 Ų is a key threshold for predicting passive blood-brain barrier permeability. The target compound is predicted to have TPSA below 60 Ų due to the absence of a primary amine hydrogen-bond donor and the tertiary amine character, positioning it favorably within CNS drug-like chemical space.

CNS Drug Design Blood-Brain Barrier Permeability Physicochemical Descriptors

Procurement-Guiding Application Scenarios for N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine


CNS-Oriented Medicinal Chemistry and Lead Optimization Programs

The target compound's predicted low TPSA (< 60 Ų) and zero hydrogen-bond donor count make it a suitable scaffold for CNS drug discovery programs where passive blood-brain barrier penetration is a primary design objective. Unlike secondary amine analogs that carry an H-bond donor, this tertiary amine scaffold reduces the risk of P-glycoprotein-mediated efflux and off-target aminergic GPCR binding. Procurement for CNS-focused screening libraries or hit-to-lead expansion sets is justified on the basis of these favorable physicochemical descriptors, as outlined in Section 3, Evidence Item 4 .

Fragment-to-Lead Scaffold Elaboration from Thiazole-Containing Fragments

As a lead-like compound (MW 224.37, 15 heavy atoms), the target fills the chemical space between fragment-sized thiazole compounds (e.g., CAS 144163-81-5, MW 142.22 ) and larger drug-like molecules. Its tertiary amine and cyclohexyl group provide vectors for further structural elaboration while maintaining favorable lead-like properties. It is a logical procurement choice for teams seeking to advance a thiazole-based fragment hit by increasing molecular complexity without entering 'beyond rule-of-five' space, as supported by the evidence in Section 3, Evidence Item 3 .

Building Block for Diversity-Oriented Synthesis (DOS) of Thiazole-Containing Compound Libraries

The compound bears a tertiary amine handle and a 2-methylthiazole moiety, both of which are amenable to further synthetic transformations (e.g., N-oxide formation, quaternization, thiazole electrophilic substitution). Its structural uniqueness relative to more common secondary amine or primary amine thiazole building blocks, as detailed in Section 2 , makes it a valuable diversification point for library synthesis. Procurement for combinatorial chemistry or parallel synthesis workflows is recommended when scaffold novelty and amine diversification are priorities.

Comparative Pharmacokinetic Profiling and Off-Target Selectivity Panel Screening

Given the absence of head-to-head biological data (as explicitly noted in Section 3), this compound is optimally procured as part of a systematic comparator panel alongside its closest analogs (e.g., N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine and 1-(2-cyclohexylthiazol-4-yl)-N-methylmethanamine) . Measuring microsomal stability, CYP inhibition, hERG binding, and broad-panel receptor occupancy across this congeneric series would generate the quantitative differentiation data that are currently lacking. This scenario is particularly relevant for organizations building internal ADMET structure-activity relationship databases.

Quote Request

Request a Quote for N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.